molecular formula C24H21NO3 B404030 ethyl [3-(4-methoxyphenyl)benzo[f]quinolin-1-yl]acetate

ethyl [3-(4-methoxyphenyl)benzo[f]quinolin-1-yl]acetate

Cat. No.: B404030
M. Wt: 371.4g/mol
InChI Key: MPSVZSZPZTUWDP-UHFFFAOYSA-N
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Description

ethyl [3-(4-methoxyphenyl)benzo[f]quinolin-1-yl]acetate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [3-(4-methoxyphenyl)benzo[f]quinolin-1-yl]acetate typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . Another approach involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions

ethyl [3-(4-methoxyphenyl)benzo[f]quinolin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Mechanism of Action

The mechanism of action of ethyl [3-(4-methoxyphenyl)benzo[f]quinolin-1-yl]acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl [3-(4-methoxyphenyl)benzo[f]quinolin-1-yl]acetate is unique due to its specific structure, which combines a quinoline core with a methoxyphenyl group and an acetic acid ethyl ester moiety. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4g/mol

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)benzo[f]quinolin-1-yl]acetate

InChI

InChI=1S/C24H21NO3/c1-3-28-23(26)15-18-14-22(17-8-11-19(27-2)12-9-17)25-21-13-10-16-6-4-5-7-20(16)24(18)21/h4-14H,3,15H2,1-2H3

InChI Key

MPSVZSZPZTUWDP-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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